Tacrolimus
Overview
Description
Tacrolimus, also known as FK-506 or Fujimycin, is an immunosuppressive drug that is primarily used to prevent the body from rejecting a transplanted organ . It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo .
Synthesis Analysis
The production of Tacrolimus involves engineering the target genes of important primary and secondary metabolic pathways and feeding exogenous precursors . The shikimic acid pathway is an important primary metabolic pathway for producing Tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of Tacrolimus production .Molecular Structure Analysis
Tacrolimus has a molecular formula of C44H69NO12 and an average mass of 804.018 Da . It is a macrolide lactone .Chemical Reactions Analysis
The production of Tacrolimus is highly correlated with the intracellular metabolism of Streptomyces tsukubaensis . The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of Tacrolimus accumulation .Scientific Research Applications
Pharmacogenetics and Genotype-Based Dosing
- CYP3A5 Genotype and Tacrolimus Dosing : Tacrolimus is a key immunosuppressant used in transplantation. The Clinical Pharmacogenetics Implementation Consortium provides guidelines linking CYP3A5 genotype to tacrolimus dosing, emphasizing the role of genetic factors in determining drug metabolism and dosage requirements (Birdwell et al., 2015).
- Population Pharmacokinetics and Genotyping : Tacrolimus dosage can be optimized using population-based pharmacokinetic modeling, incorporating CYP3A4 and CYP3A5 genotypes. This approach has been shown to predict dose requirements accurately, especially in kidney transplant patients (Woillard et al., 2017).
Pharmacokinetics in Specific Populations
- Chinese Liver Transplant Patients : A study focused on developing a population pharmacokinetic model for Chinese liver transplant patients, evaluating the influence of genetic polymorphism and other factors on tacrolimus pharmacokinetics (Chen et al., 2017).
- Influence of Donor and Recipient Genotypes : Research has shown that single-nucleotide polymorphisms in CYP450 genes of liver transplant recipients and donors can significantly influence tacrolimus pharmacological effects, suggesting a need for personalized medication strategies (Liu et al., 2018).
Drug Interactions and Dietary Considerations
- Interactions with Dietary Supplements, Herbs, and Food : A review has highlighted the interactions of tacrolimus with common dietary supplements, herbs, and food, emphasizing the need for patients to report any such usage to their healthcare provider (Miedziaszczyk et al., 2022).
Novel Drug Delivery Systems and Formulations
- Drug Delivery Prospects : Tacrolimus has seen research interest due to its pharmacological scope. Novel drug delivery systems are being developed to enhance its bioavailability and minimize dose-related toxicity (Dheer et al., 2018).
Genetic and Metabolic Factors in Production and Efficacy
- Synthetic Biology Approaches : Enhancing tacrolimusproduction has been achieved through synthetic biology, focusing on gene engineering in primary and secondary metabolic pathways and feeding exogenous precursors. This approach has shown significant improvements in tacrolimus yield (Fu et al., 2016).2. Intra-Patient Variability : Studies have explored the intra-patient variability in tacrolimus exposure, which is a significant factor in transplantation outcomes. This variability is influenced by genetic polymorphisms and other factors, necessitating personalized medicine approaches (Shuker et al., 2015).
Transplantation and Immunology
- Optimizing Use in Chinese Patients : Research on tacrolimus use in Chinese transplant patients has provided insights into pharmacokinetics, treatment regimens, and factors affecting its metabolism, highlighting the need for tailored approaches in different populations (Li & Li, 2015).
- Tacrolimus in Stem Cell Therapy : Investigations into the effects of tacrolimus on stem cells have shown that it can influence stem cell proliferation and pluripotency, relevant in the context of organ transplantation and potential combination therapies (Ertosun et al., 2020).
Safety And Hazards
Future Directions
Recent research has focused on improving the production of Tacrolimus. For example, a machine learning model was established to predict the blood drug concentration of Tacrolimus in patients with autoimmune diseases . Another study found that Tacrolimus could be used to treat fibrotic interstitial lung disease .
properties
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2/b25-19+,27-21+;/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQLQGQZSIBAF-MLAUYUEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104987-11-3 (Parent) | |
Record name | Tacrolimus [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109581933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
822.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tacrolimus monohydrate | |
CAS RN |
109581-93-3 | |
Record name | Tacrolimus hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109581-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacrolimus [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109581933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACROLIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM0HAQ4WNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.